![molecular formula C17H13N3O2S B10971352 2-(4-ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10971352.png)

2-(4-ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

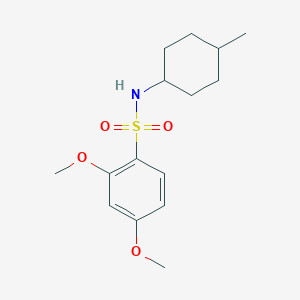

Description

La 5-oxo-2-(4-éthoxyphényl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline est un composé hétérocyclique appartenant à la classe des thiadiazoloquinazolines. Ce composé présente un intérêt significatif en raison de ses applications potentielles dans divers domaines, notamment la chimie médicinale, la synthèse organique et la science des matériaux. Sa structure unique, qui combine un cycle thiadiazole avec un fragment quinazoline, lui confère des propriétés chimiques et biologiques distinctes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 5-oxo-2-(4-éthoxyphényl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline implique généralement la cyclocondensation du 2-aminobenzamide avec le chlorure de 4-éthoxybenzoyle en présence d'une base appropriée, telle que la triéthylamine. La réaction se déroule via la formation d'un intermédiaire, qui subit ensuite une cyclisation pour donner le produit souhaité .

-

Étape 1 : Formation de l'intermédiaire

Réactifs : 2-aminobenzamide, chlorure de 4-éthoxybenzoyle

Conditions : Triéthylamine, dichlorométhane, température ambiante

:Réaction : 2-aminobenzamide+chlorure de 4-éthoxybenzoyle→Intermédiaire

-

Étape 2 : Cyclisation

Conditions : Reflux, éthanol

:Réaction : Intermédiaire→5-oxo-2-(4-éthoxyphényl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour la synthèse à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu, de systèmes de synthèse automatisés et un contrôle rigoureux des paramètres de réaction afin d'assurer un rendement élevé et une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe éthoxy, conduisant à la formation d'aldéhydes ou d'acides carboxyliques.

Réduction : Les réactions de réduction peuvent cibler le fragment quinazoline, le convertissant potentiellement en un dérivé dihydroquinazoline.

Réactifs et conditions communs

Oxydation : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)

Réduction : Borohydrure de sodium (NaBH₄), hydrure de lithium et d'aluminium (LiAlH₄)

Substitution : Halogènes (Br₂, Cl₂), agents nitrants (HNO₃)

Principaux produits formés

Oxydation : 4-éthoxybenzaldéhyde, acide 4-éthoxybenzoïque

Réduction : Dérivés dihydroquinazoline

Substitution : Dérivés halogénés ou nitrés

Applications de la recherche scientifique

La 5-oxo-2-(4-éthoxyphényl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline a été explorée pour diverses applications de recherche scientifique :

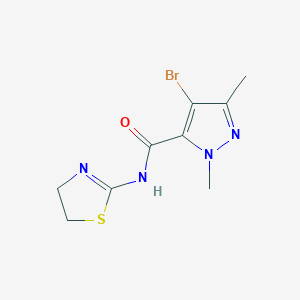

Chimie médicinale : Étudiée pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber des enzymes et des voies spécifiques impliquées dans la prolifération des cellules cancéreuses.

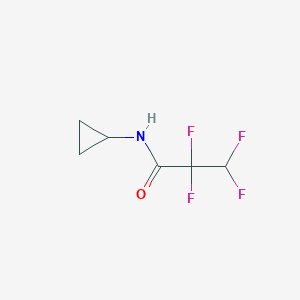

Synthèse organique : Utilisée comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.

Science des matériaux : Étudiée pour ses propriétés électroniques, ce qui en fait un candidat pour les semi-conducteurs organiques et les matériaux photovoltaïques.

Mécanisme d'action

Le mécanisme par lequel la 5-oxo-2-(4-éthoxyphényl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline exerce ses effets implique une interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Par exemple, dans les applications médicinales, elle peut inhiber les tyrosine kinases, conduisant à la perturbation des voies de signalisation essentielles à la survie et à la prolifération des cellules cancéreuses .

Applications De Recherche Scientifique

2-(4-ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been explored for various scientific research applications:

Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

Materials Science: Studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

Mécanisme D'action

The mechanism by which 2-(4-ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation .

Comparaison Avec Des Composés Similaires

Composés similaires

- 5-oxo-2-(4-méthoxyphényl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline

- 5-oxo-2-(4-chlorophényl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline

- 5-oxo-2-(4-nitrophényl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline

Unicité

Comparée à ses analogues, la 5-oxo-2-(4-éthoxyphényl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline présente des propriétés électroniques uniques en raison du groupe éthoxy, qui peut influencer sa réactivité et son interaction avec les cibles biologiques. Cela la rend particulièrement intéressante pour les applications nécessitant des caractéristiques électroniques spécifiques ou des profils d'activité biologique .

Propriétés

Formule moléculaire |

C17H13N3O2S |

|---|---|

Poids moléculaire |

323.4 g/mol |

Nom IUPAC |

2-(4-ethoxyphenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |

InChI |

InChI=1S/C17H13N3O2S/c1-2-22-12-9-7-11(8-10-12)15-19-20-16(21)13-5-3-4-6-14(13)18-17(20)23-15/h3-10H,2H2,1H3 |

Clé InChI |

CIGDWFRHKVZDKR-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC=C(C=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylbenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10971271.png)

![2-{5-[(4-Propylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10971273.png)

![3-[(3-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10971275.png)

![N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10971283.png)

![7-[(3-methylpiperidin-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10971284.png)

![N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B10971293.png)

![3-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10971300.png)

![3-Chloro-5-(3,4-dichlorophenyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10971307.png)

![(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl){4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone](/img/structure/B10971316.png)

![3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10971327.png)

![1-{[4-(2-Methylpropyl)phenyl]sulfonyl}-4-propylpiperazine](/img/structure/B10971353.png)